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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

Cat. No.: B580592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties and analytical methodologies for Rivaroxaban EP Impurity I. The information

presented herein is intended to support research, development, and quality control activities

related to Rivaroxaban and its impurities.

Physicochemical Properties
Rivaroxaban EP Impurity I is a known process-related impurity of Rivaroxaban, an oral

anticoagulant.[1][2] A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source(s)

IUPAC Name

(S)-2-(2-(5-chloro-N-(4-(5-((5-

chlorothiophene-2-

carboxamido)methyl)-2-

oxooxazolidin-3-

yl)phenyl)thiophene-2-

carboxamido)ethoxy)acetic

acid

[3][4]

CAS Number 1151893-81-0 [3]

Molecular Formula C24H21Cl2N3O7S2 [3][5]

Molecular Weight 598.47 g/mol [5]

Physical Form Off-White Solid [5]

Melting Point
>70°C (decomposes) / 96.1-

98.9°C
[1][6]

Solubility
Soluble in Methanol and

DMSO (≥ 125 mg/mL)
[7]

Boiling Point Not available

pKa Not available

Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for Rivaroxaban EP Impurity I is not readily

available in the public domain, it is understood to be a process-related impurity.[8] One

potential route for the formation of similar amine impurities involves the opening of the amide

bond of the morpholinone ring of an intermediate, followed by condensation with other

reactants.[1] The synthesis of various Rivaroxaban impurities for use as reference standards is

a common practice in pharmaceutical development.[9][10]

Characterization of Rivaroxaban EP Impurity I is typically performed using a combination of

spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), in addition to the HPLC methods detailed below.[2][9][10]
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Experimental Protocols: Analytical Characterization
The following section details a composite experimental protocol for the analytical

characterization of Rivaroxaban EP Impurity I, primarily focusing on High-Performance Liquid

Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These

methods are crucial for the detection, quantification, and control of this impurity in Rivaroxaban

drug substances and products.

High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling
This method is designed for the separation and quantification of Rivaroxaban and its related

impurities, including Impurity I.

3.1.1. Chromatographic Conditions

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB, 15 cm x 3.0 mm, 3.5 µm

particle size).[11]

Mobile Phase: A gradient elution is typically employed.

Mobile Phase A: 10 mM ammonium acetate buffer or a phosphate buffer.[11]

Mobile Phase B: Acetonitrile.[11]

Flow Rate: 1.0 mL/min.[12]

Column Temperature: 30°C.[11]

Detection: UV detection at 250 nm.[11]

Injection Volume: 10 µL.[11]

3.1.2. Sample Preparation

Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent (e.g., a mixture

of acetonitrile and water) to a final concentration of approximately 500 µg/mL.[11]
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Sonicate the solution for 15 minutes to ensure complete dissolution.[11]

Filter the solution through a 0.45 µm nylon filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Trace Level Analysis
For highly sensitive and selective quantification, particularly at trace levels, an LC-MS/MS

method is recommended.

3.2.1. Chromatographic and Mass Spectrometric Conditions

LC System: A high-performance liquid chromatography system capable of gradient elution.

Column: A C18 or similar reverse-phase column.

Mobile Phase:

Mobile Phase A: 0.1% formic acid in water.[13]

Mobile Phase B: Acetonitrile.[13]

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ESI.[11]

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

3.2.2. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step for

biological matrices or a simple dilution for drug substance analysis, followed by filtration.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and quantification of

Rivaroxaban EP Impurity I.
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Caption: Analytical workflow for Rivaroxaban EP Impurity I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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